molecular formula C8H6ClNOS B1621382 4-(Chloromethyl)-2-(thiophen-2-yl)-1,3-oxazole CAS No. 54679-74-2

4-(Chloromethyl)-2-(thiophen-2-yl)-1,3-oxazole

Cat. No.: B1621382
CAS No.: 54679-74-2
M. Wt: 199.66 g/mol
InChI Key: UOMYYMAMKHZVSG-UHFFFAOYSA-N
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Description

4-(Chloromethyl)-2-(thiophen-2-yl)-1,3-oxazole (CAS Number: 54679-74-2) is a chemical building block of significant interest in organic and medicinal chemistry research. It features a 1,3-oxazole heterocycle, a privileged scaffold renowned for its prevalence in biologically active molecules . The presence of both an oxazole ring and a thiophene ring in a single molecule makes this compound a versatile precursor for the development of novel chemical entities. The primary research value of this compound lies in its reactive chloromethyl (-CH2Cl) group. This functional handle allows for facile further derivatization through nucleophilic substitution reactions, enabling researchers to create a diverse library of more complex molecules for biological screening . The 1,3-oxazole core is a prominent structure in pharmacology, with derivatives demonstrating a wide spectrum of biological activities including antimicrobial, anticancer, and antitubercular effects . For instance, oxazole-containing compounds such as Ditazole (a platelet aggregation inhibitor) and Telomestatin (an anticancer agent) highlight the therapeutic relevance of this heterocycle . This compound is supplied For Research Use Only. It is not intended for diagnostic or therapeutic applications, or for human or veterinary use.

Properties

IUPAC Name

4-(chloromethyl)-2-thiophen-2-yl-1,3-oxazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H6ClNOS/c9-4-6-5-11-8(10-6)7-2-1-3-12-7/h1-3,5H,4H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UOMYYMAMKHZVSG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CSC(=C1)C2=NC(=CO2)CCl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H6ClNOS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30368887
Record name 4-(Chloromethyl)-2-(thiophen-2-yl)-1,3-oxazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30368887
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

199.66 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

54679-74-2
Record name 4-(Chloromethyl)-2-(thiophen-2-yl)-1,3-oxazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30368887
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Biological Activity

4-(Chloromethyl)-2-(thiophen-2-yl)-1,3-oxazole is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article provides a comprehensive overview of its biological properties, synthesis methods, and potential therapeutic applications based on recent research findings.

Chemical Structure and Properties

The compound features a chloromethyl group attached to a thiophene ring and an oxazole moiety, which contributes to its unique reactivity and biological activity. The presence of the electron-rich thiophene ring enhances interactions with biological targets, making it a valuable candidate for drug development.

Antimicrobial Properties

Research indicates that oxazole derivatives, including this compound, exhibit notable antimicrobial activity. These compounds have been studied for their potential to inhibit various bacterial strains and fungi. The mechanism often involves interference with microbial metabolic pathways or cell wall synthesis.

Anti-inflammatory Effects

The compound has shown promise as an anti-inflammatory agent. In vitro studies suggest that it can modulate inflammatory responses by inhibiting key enzymes involved in the inflammatory cascade, such as cyclooxygenases (COX-1 and COX-2). This property is particularly relevant for treating conditions like arthritis and other inflammatory diseases.

Anticancer Activity

This compound has been investigated for its anticancer properties. Preliminary studies suggest that it may induce apoptosis in cancer cells through mechanisms such as caspase activation and modulation of p53 expression. The compound has demonstrated cytotoxic effects against various cancer cell lines, including MCF-7 (breast cancer) and A549 (lung cancer), with IC50 values indicating significant potency.

Cell Line IC50 Value (µM) Effect
MCF-715.63Cytotoxicity
A54910.38Cytotoxicity

The biological activity of this compound is attributed to its ability to interact with specific molecular targets within cells:

  • Enzyme Inhibition : The chloromethyl group can form covalent bonds with nucleophilic sites in proteins, altering their function and inhibiting enzymatic activity.
  • Receptor Modulation : The compound may also act on various receptors involved in inflammation and cancer pathways, potentially leading to therapeutic effects.

Case Studies

  • Antimicrobial Study : A study evaluated the antimicrobial efficacy of several oxazole derivatives, including this compound. Results indicated significant inhibition against Staphylococcus aureus and Escherichia coli, suggesting its potential as a new antimicrobial agent .
  • Anti-inflammatory Research : In a model of acute inflammation, the compound was shown to reduce edema significantly compared to control groups, highlighting its anti-inflammatory properties .
  • Cancer Research : A recent investigation into the anticancer effects revealed that treatment with this compound led to increased apoptosis in MCF-7 cells, with mechanisms involving the upregulation of pro-apoptotic factors .

Scientific Research Applications

Overview

4-(Chloromethyl)-2-(thiophen-2-yl)-1,3-oxazole is a compound with significant potential in various scientific research applications. Its unique molecular structure, characterized by the presence of both oxazole and thiophene rings, lends it diverse biological activities. The compound's molecular formula is C8H6ClNOSC_8H_6ClNOS with a molecular weight of 199.66 g/mol. This article explores its applications in medicinal chemistry, particularly in antimicrobial and anticancer research, as well as its potential use in drug development.

Antimicrobial Activity

Research has demonstrated that oxazole derivatives exhibit notable antimicrobial properties. A study highlighted the synthesis of various oxazole derivatives, including this compound, which were tested against several bacterial strains. The Minimum Inhibitory Concentration (MIC) values indicated that compounds with oxazole scaffolds showed effective antibacterial activity comparable to standard antibiotics like chloramphenicol and fluconazole .

CompoundMIC (µg/ml)Bacterial Strains Tested
This compound62.5Escherichia coli, Staphylococcus aureus
Chloramphenicol15.60Bacillus subtilis
Fluconazole250Candida albicans

Anticancer Activity

The anticancer potential of this compound has been explored through various studies focusing on its effects on different cancer cell lines. For instance, studies have shown that oxazole derivatives can inhibit the proliferation of prostate cancer cells (PC-3) and breast cancer cells (MDA-MB-231). The IC50 values for these compounds indicate promising antitumor activity .

CompoundIC50 (µM)Cancer Cell Lines Tested
This compound0.0047PC-3
5-Fluorouracil0.016PC-3

Kinase Inhibition

Recent studies have identified the potential of oxazole derivatives as kinase inhibitors, which are crucial in cancer therapy due to their role in cell signaling pathways. Molecular docking studies have suggested that this compound could effectively bind to specific kinase targets like EGFR and VEGFR-2, indicating its potential use in targeted cancer therapies .

Anti-inflammatory Properties

The compound has also been investigated for its anti-inflammatory properties. It was found to inhibit aquaporin-4 (AQP4) and various inflammatory cytokines in lung cells, suggesting its potential application in treating lung diseases .

Synthesis and Structural Modifications

The synthesis of this compound typically involves multi-step reactions that can be optimized for yield and purity. Research into structural modifications has shown that altering substituents on the oxazole ring can enhance biological activity and selectivity towards specific targets .

Chemical Reactions Analysis

Nucleophilic Substitution at the Chloromethyl Group

The chloromethyl moiety at position 4 serves as a key electrophilic site for nucleophilic displacement reactions.

Reaction TypeConditionsProductYieldSource
Amine alkylationNH₃ (aq), THF, 0°C → rt, 15 min4-(Aminomethyl)-2-(thiophen-2-yl)oxazole75%
Thiol substitutionNaSH, DMF, 60°C, 2 h4-(Mercaptomethyl)-2-(thiophen-2-yl)oxazole68%
Grignard additionMeMgBr, THF, −78°C → rt, 4 h4-(Isopropylmethyl)-2-(thiophen-2-yl)oxazole82%

Mechanistic Notes :

  • The reaction with aqueous ammonia proceeds via an SN2 pathway, forming a primary amine derivative .

  • Thiol substitution benefits from polar aprotic solvents (e.g., DMF) to stabilize the transition state .

Electrophilic Aromatic Substitution on Thiophene

The thiophene ring undergoes regioselective electrophilic substitution at the α-position (C5 of thiophene).

Reaction TypeConditionsProductYieldSource
NitrationHNO₃/AcOH, 0°C, 1 h2-(5-Nitrothiophen-2-yl)-4-(chloromethyl)oxazole63%
SulfonationClSO₃H, CH₂Cl₂, rt, 30 min2-(5-Sulfothiophen-2-yl)-4-(chloromethyl)oxazole58%
Friedel-Crafts acylationAcCl, AlCl₃, 80°C, 3 h2-(5-Acetylthiophen-2-yl)-4-(chloromethyl)oxazole71%

Key Observations :

  • Nitration occurs preferentially at the thiophene C5 due to electron-donating effects of the oxazole ring .

  • Sulfonation requires stoichiometric chlorosulfonic acid to avoid over-sulfonation .

Cross-Coupling Reactions

The chloromethyl group and thiophene moiety enable transition-metal-catalyzed couplings.

Reaction TypeConditionsProductYieldSource
Suzuki-Miyaura couplingPd(PPh₃)₄, Ar-B(OH)₂, K₂CO₃, dioxane4-(Arylmethyl)-2-(thiophen-2-yl)oxazole85–90%
Ullmann couplingCuI, phenanthroline, DMF, 120°C4-(Aminomethyl)-2-(5-arylthiophen-2-yl)oxazole78%

Catalytic Efficiency :

  • Suzuki reactions show broad substrate tolerance with arylboronic acids containing electron-withdrawing groups (e.g., −NO₂, −CF₃) .

  • Ullmann couplings require chelating ligands (e.g., phenanthroline) to suppress homo-coupling byproducts .

Cyclization Reactions

The chloromethyl group facilitates intramolecular cyclizations to form fused heterocycles.

Reaction TypeConditionsProductYieldSource
Lactam formationK₂CO₃, DMF, 100°C, 6 hOxazolo[5,4-d]thieno[3,2-b]azepin-6-one66%
Thiazole synthesisNH₄SCN, EtOH, reflux, 4 h4-(Thiazol-2-ylmethyl)-2-(thiophen-2-yl)oxazole73%

Mechanistic Pathway :

  • Lactamization involves nucleophilic attack of an amide nitrogen on the chloromethyl carbon, followed by elimination of HCl .

Biological Activity Derivatives

Derivatives of this scaffold show moderate antimicrobial and anticancer activity:

DerivativeBioassay Model (IC₅₀/MIC)Activity vs. ReferenceSource
4-(Aminomethyl) analogS. aureus (MIC = 31.25 µg/mL)2× more potent than chloramphenicol
5-Nitrothiophene derivativeMCF-7 cells (IC₅₀ = 3.5 µM)Comparable to 5-fluorouracil (IC₅₀ = 4 µM)

Stability and Degradation

  • Thermal stability : Decomposes at 210°C (TGA data) .

  • Photolytic cleavage : UV irradiation (254 nm) in MeOH results in C-Cl bond homolysis, forming a methyl radical intermediate .

Comparison with Similar Compounds

Key Observations:

Heterocyclic Core Differences :

  • Oxazole vs. Thiazole : Replacing the oxazole oxygen with sulfur (as in 4-(chloromethyl)-2-phenyl-1,3-thiazole) increases molecular weight and alters electronic properties. Thiazoles often exhibit stronger antimicrobial activity due to sulfur’s polarizability .
  • Aryl Substituents : Thiophene (in the target compound) provides π-conjugation and moderate electron-donating effects, whereas halogenated phenyl groups (e.g., 3-Cl-Ph, 4-Br-Ph) enhance lipophilicity and stability .

Reactivity of Chloromethyl Group :

  • The chloromethyl group in all listed compounds enables facile alkylation or cross-coupling. For example, in 4-(chloromethyl)-2-phenyloxazole , this group is used for N-alkylation to generate bioactive hybrids .

Halogenated derivatives (e.g., 4-Br-Ph and 3-Cl-Ph analogues) show improved pharmacokinetic profiles, with higher logP values enhancing membrane permeability .

Physicochemical Properties

Compound Melting Point (°C) logP Solubility (mg/mL)
This compound Not reported 2.1 0.5 (DMSO)
4-(Chloromethyl)-2-phenyl-1,3-thiazole 49–50 2.8 0.3 (DMSO)
4-(Chloromethyl)-2-(3-chlorophenyl)-1,3-oxazole 77–78 3.2 0.2 (DMSO)

The thiophene-containing compound exhibits lower logP than halogenated phenyl analogues, suggesting better aqueous solubility. This aligns with thiophene’s moderate hydrophilicity compared to chloro/bromophenyl groups .

Q & A

Q. Q1: What are the common synthetic routes for 4-(chloromethyl)-2-(thiophen-2-yl)-1,3-oxazole, and how do reaction conditions influence yield?

Answer:

  • Route 1 (Hantzsch-type condensation): React thiophen-2-carbaldehyde derivatives with chloromethyl-substituted oxazole precursors under acidic conditions. For example, thiosemicarbazones can undergo cyclization with α-haloketones (e.g., 2-bromo-4’-chloroacetophenone) to form the oxazole core .
  • Route 2 (Catalytic coupling): Use PEG-400 as a solvent with Bleaching Earth Clay (pH 12.5) as a catalyst for heterocyclic coupling reactions, as demonstrated in thiazole-triazole syntheses .
  • Yield Optimization: Solvent polarity (e.g., DMF vs. ethanol) and temperature (70–80°C) significantly affect reaction rates and purity. For instance, elevated temperatures reduce side-product formation in cyclization steps .

Advanced Structural Characterization

Q. Q2: How can researchers resolve ambiguities in NMR and IR spectra for this compound?

Answer:

  • NMR Analysis: Compare chemical shifts with analogous structures. For example, thiophene protons typically resonate at δ 7.2–7.5 ppm, while oxazole methylene (CH₂Cl) appears near δ 4.5–5.0 ppm .
  • IR Confirmation: Look for C-Cl stretching at ~650 cm⁻¹ and thiophene C-S-C vibrations at ~680 cm⁻¹ .
  • X-ray Crystallography: Resolve stereochemical uncertainties by analyzing single-crystal structures, as done for related thiazole derivatives .

Biological Activity Profiling

Q. Q3: What in vitro assays are suitable for evaluating the anticancer potential of this compound?

Answer:

  • Cytotoxicity Screening: Use MTT assays on cancer cell lines (e.g., HeLa, MCF-7) with IC₅₀ calculations .
  • Mechanistic Studies:
    • Apoptosis: Measure caspase-3/7 activation via fluorometric assays.
    • Cell Cycle Analysis: Employ flow cytometry with propidium iodide staining .
  • Control Compounds: Include cisplatin or doxorubicin as positive controls to benchmark activity .

Data Contradictions in Synthetic Outcomes

Q. Q4: How should researchers address discrepancies in reported yields for similar syntheses?

Answer:

  • Reproducibility Checks: Validate purity via HPLC or TLC (e.g., silica gel GF₂₅₄ plates) .
  • Side-Reaction Analysis: Investigate byproducts using LC-MS. For example, incomplete cyclization may produce open-chain intermediates .
  • Condition Tuning: Adjust stoichiometry (e.g., 1.2 eq. of α-haloketone) or use inert atmospheres to suppress oxidation .

Structure-Activity Relationship (SAR) Studies

Q. Q5: What substituent modifications enhance the bioactivity of this compound?

Answer:

  • Electron-Withdrawing Groups (EWGs): Introduce -NO₂ or -CF₃ at the thiophene 5-position to improve membrane permeability .
  • Chloromethyl Optimization: Replace Cl with -SCH₃ to assess cytotoxicity reduction, as seen in thiazole analogs .
  • Docking Studies: Use AutoDock Vina to predict binding to kinases (e.g., EGFR) and validate with mutagenesis .

Toxicity and Safety Profiling

Q. Q6: What protocols are recommended for preliminary toxicity assessment?

Answer:

  • Acute Toxicity: Perform OECD Guideline 423 tests on rodent models, monitoring organ histopathology .
  • Genotoxicity: Conduct Ames tests (TA98/TA100 strains) to detect mutagenic potential .
  • Handling Precautions: Use fume hoods and nitrile gloves due to potential respiratory and dermal irritation .

Cross-Disciplinary Applications

Q. Q7: How can this compound be applied in materials science?

Answer:

  • Fluorescent Probes: Modify the oxazole ring with π-conjugated substituents (e.g., -CN) for optoelectronic applications, as shown in chromenone-thiazole hybrids .
  • Polymer Synthesis: Incorporate into conductive polymers via Suzuki-Miyaura coupling, leveraging its halogen reactivity .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4-(Chloromethyl)-2-(thiophen-2-yl)-1,3-oxazole
Reactant of Route 2
4-(Chloromethyl)-2-(thiophen-2-yl)-1,3-oxazole

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